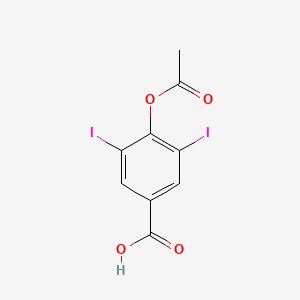

4-Acetyloxy-3,5-diiodobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyloxy-3,5-diiodobenzoic acid is a chemical compound with the molecular formula C9H6I2O4 . It is a derivative of benzoic acid, which has been substituted with two iodine atoms and an acetoxy group .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, 2-Hydroxy-3,5-diiodobenzoic acid, a similar compound, can be synthesized from salicylic acid through iodination in the presence of hydrogen peroxide . The reaction of 3,5-diiodosalicylic acid with an aminoether involves the formation of salicylic acid chloride in situ with PCl3 .Molecular Structure Analysis

The molecular structure of 4-Acetyloxy-3,5-diiodobenzoic acid consists of a benzoic acid core with two iodine atoms and an acetoxy group attached . The average mass of the molecule is 431.951 Da .Scientific Research Applications

Plant Growth and Development

Research has shown that derivatives of 4-Acetyloxy-3,5-diiodobenzoic acid influence plant growth and development. For instance, 3,5-diiodo-4-hydroxybenzoic acid (a related compound) was found to promote the elongation of cress (Lepidium sativum) seedling roots in light conditions and inhibit auxin-induced ethylene production, suggesting a role in modulating plant growth responses to environmental stimuli (Robert, Taylor, & Wain, 2004). Another study highlighted that 3,5-dihalo-4-hydroxybenzoic acids, including 3,5-diiodo-4-hydroxybenzoic acid, significantly enhanced adventitious root formation in mung bean cuttings, pointing to potential applications in agriculture and horticulture for rooting enhancement (Riov & Yang, 1989).

Polymer Synthesis

The compound has applications in polymer synthesis, where it serves as a building block for high-molecular-weight poly(4-hydroxybenzoate)s. These polymers are synthesized through bulk condensation of 4-hydroxybenzoic acid (a core structure related to 4-Acetyloxy-3,5-diiodobenzoic acid) and are significant for producing materials with specific mechanical and thermal properties. The process involves various carboxylic acid anhydrides and yields polymers with high degrees of polymerization, which are essential for engineering and material science applications (Kricheldorf & Schwarz, 1984).

Biochemical Applications

Derivatives of 4-Acetyloxy-3,5-diiodobenzoic acid have been explored for their biochemical applications, particularly in the study of mitochondrial functions. For example, the effects of 4-benzylhydroxy-3,5-diiodobenzoic acid on oxidative phosphorylation in mitochondria have been investigated to understand its impact on cellular energy metabolism. This research provides insights into the compound's potential effects on bioenergetics and its implications in diseases where mitochondrial function is compromised (Bacigalupo & Wand, 1964).

properties

IUPAC Name |

4-acetyloxy-3,5-diiodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I2O4/c1-4(12)15-8-6(10)2-5(9(13)14)3-7(8)11/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPBGCMTWXCGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)

![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2808299.png)

![2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808308.png)

![2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2808311.png)

![6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2808313.png)

![2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2808315.png)